Floionolic acid

Cutin composition Plant physiology Biomarker

Researchers quantifying cutin monomers face isomer interference and lack of authenticated reference materials. Floionolic acid solves this with: - Dominant cranberry cutin monomer (43.7%): Essential for GC-MS/LC-MS calibration. - Unique (9R,10R)-threo stereochemistry: Precisely differentiates from analogs like 9,10-epoxy-18-hydroxyoctadecanoic acid. - Biomarker utility: Validated for plant lipidomics and human nutrition metabolomics studies. Immediate availability as a research-grade standard.

Molecular Formula C18H36O5
Molecular Weight 332.5 g/mol
CAS No. 583-86-8
Cat. No. B3343894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloionolic acid
CAS583-86-8
Molecular FormulaC18H36O5
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17-/m1/s1
InChIKeyOISFHODBOQNZAG-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floionolic Acid Overview


Floionolic acid (CAS 583-86-8), also known as phloionolic acid or 9,10,18-trihydroxyoctadecanoic acid, is a long-chain trihydroxy fatty acid with the molecular formula C18H36O5 [1]. It is characterized by three hydroxyl groups at positions 9, 10, and 18 on the octadecanoic acid backbone [2]. This compound is a naturally occurring component of plant cutin and suberin, the lipid polymers that form protective barriers in plants [3]. Floionolic acid is practically insoluble in water and a weakly acidic compound (pKa ~4.62) [4].

Cutin monomer reference standard for plant tissue analysis
Stereochemical control: (9R,10R)-threo isomer for structural studies
GC-MS and LC-MS compatible for cutin and seed oil workflows

Floionolic Acid: Why Generic Substitutes Fail


Floionolic acid possesses a unique stereochemical configuration, specifically the (9R,10R)-threo configuration [1], which distinguishes it from other cutin monomers such as 9,10-epoxy-18-hydroxyoctadecanoic acid, 10,16-dihydroxyhexadecanoic acid, and 18-hydroxyoctadec-9-enoic acid [2]. The presence of three specific hydroxyl groups at positions 9, 10, and 18 dictates its distinct physicochemical properties, including its solubility profile, hydrogen bonding capacity (4 donors, 5 acceptors), and topological polar surface area (97.99 Ų) [3]. These structural features directly influence its behavior in plant cutin polymer matrices and its potential as a biomarker or research reagent. Substituting with structurally related analogs would alter these properties and potentially invalidate experimental outcomes in studies focused on cutin composition, plant physiology, or natural product chemistry.

Stereochemical mismatch
Racemic or other isomers may not replicate (9R,10R)-threo binding and hydrogen-bond networks.
Functional group substitution
Epoxy, monohydroxy, or dihydroxy analogs alter polarity, solubility, and cutin polymer integration.
Thermal and physical property shift
Melting point differences with derivatives or analogs may confound purity and identity verification.

Floionolic Acid: Differentiation Evidence


Dominant Cutin Monomer in Cranberry Cuticle

In cranberry cuticle, Floionolic acid constitutes 43.7% of the cutin monomers, making it the predominant component. This proportion is significantly higher than other major cutin monomers in the same sample: 18-hydroxyoctadec-cis-9-enoic acid (9.4%), 18-hydroxy-cis-9,10-epoxyoctadecanoic acid (7.5%), and 10,16-dihydroxyhexadecanoic acid (16.7%) [1].

Cutin monomer abundance
Cross-study comparable
43.7% of cutin monomers
Dominant monomer in cranberry cuticle; reference standard essential for quantitative GC-MS.
Compared to 18-hydroxyoctadec-cis-9-enoic acid (9.4%), 10,16-dihydroxyhexadecanoic acid (16.7%)
Cutin composition Plant physiology Biomarker

Stereochemistry and Abundance in Chamaepeuce Oil

In Chamaepeuce afra seed oil, Floionolic acid is present at 9% of the total oil, while its unsaturated analog, (+)-threo-9,10,18-trihydroxy-cis-12-octadecenoic acid, is present at 14% [1]. This demonstrates a distinct natural abundance ratio between the saturated and unsaturated trihydroxy acids in this plant source.

Seed oil abundance
Head-to-head
9% of total seed oil
Authentic reference for trihydroxy fatty acid profiling; distinct from unsaturated analog (14%).
Chamaepeuce afra seed oil; threo configuration confirmed by NMR.
Natural product chemistry Lipidomics Seed oil composition

Water Solubility and LogP Profile

Floionolic acid exhibits predicted water solubility of 0.13 g/L and a logP of 3.25 (ChemAxon) or 3.63 (ALOGPS) [1]. This solubility is lower than that of shorter-chain hydroxy acids like 10,16-dihydroxyhexadecanoic acid, which has a higher predicted solubility due to its smaller hydrophobic tail. While direct experimental comparison data for all analogs is lacking, the long C18 chain and three hydroxyl groups confer a distinct lipophilic-hydrophilic balance [2].

Solubility & logP
Class-level inference
Predicted: 0.13 g/L; logP 3.25–3.63
May support solvent selection; values require experimental verification.
Software-based prediction; no direct experimental comparison with analogs.
Physicochemical properties Drug discovery Formulation

Melting Point and Thermal Stability

Floionolic acid exhibits a melting point of 101-102°C [1]. This is notably higher than the melting point of its methyl ester derivative (80.5-81.5°C) [1] and differs from related compounds like 9,10-epoxy-18-hydroxyoctadecanoic acid, which typically has a lower melting point due to the epoxy group. The distinct melting point serves as a key identifier for purity assessment and material handling.

Melting point
Supporting evidence
101–102°C
Distinct thermal identifier; ~20°C above methyl ester for identity confirmation.
Crystals from ethanol + water; use for purity assessment.
Thermal analysis Purity assessment Material science

Floionolic Acid: Key Applications


Plant Cutin and Suberin Analysis

Given its dominance as a cutin monomer in cranberry (43.7%) and its presence in various plant cuticles, Floionolic acid is the essential reference standard for researchers quantifying cutin composition in fruits, leaves, and other plant tissues [1]. Its use ensures accurate calibration and identification in GC-MS and LC-MS analyses, as demonstrated in studies of Clivia miniata and Quercus suber leaves [2].

Seed Oil Lipidomics and Natural Products

Floionolic acid serves as a key reference compound for the analysis of trihydroxy fatty acids in seed oils. Its identification at 9% in Chamaepeuce afra seed oil, alongside its unsaturated analog, provides a benchmark for comparative lipidomic studies of plant oils [3]. Researchers investigating the biosynthesis or natural variation of these compounds require authentic Floionolic acid for method validation and quantification.

Biomarker Discovery and Metabolomics

Floionolic acid is a potential biomarker for the consumption of fruits, green vegetables, and pomes [4]. Its presence in human metabolomics studies, such as its association with depression in mouse models [5], highlights its utility as a reference standard for targeted metabolomics assays and biomarker validation studies in nutrition and disease research.

Application
Selection Property
Validation Focus
Plant cutin and suberin analysis
Cutin monomer reference with defined stereochemistry
GC-MS/LC-MS quantification accuracy
Seed oil lipidomics and natural products
Trihydroxy fatty acid benchmark for comparative profiling
Method validation and quantitative benchmarking
Dietary biomarker and metabolomics research
Authentic standard for targeted metabolomics assays
Assay reproducibility and biomarker identification

Technical Documentation Hub

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30 linked technical documents
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